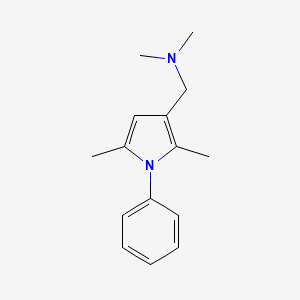

1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes a phenyl group and multiple methyl groups attached to the pyrrole ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors followed by cyclization to form the pyrrole ring. For instance, the reaction of a substituted aniline with a suitable aldehyde or ketone under acidic conditions can lead to the formation of the desired pyrrole derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions are common, where the phenyl or methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including 1H-Pyrrole-3-methanamine, exhibit significant antimicrobial properties. These compounds have been shown to effectively inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1H-Pyrrole-3-methanamine | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

In a study assessing various pyrrole derivatives, it was found that these compounds disrupt microbial cell membranes and interfere with metabolic pathways, leading to their antibacterial and antifungal effects .

Anticancer Properties

The anticancer potential of 1H-Pyrrole-3-methanamine has been investigated due to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it selectively inhibits PKMYT1 kinase, which is crucial for cell cycle regulation.

Table 2: Inhibition of PKMYT1 by Pyrrole Derivatives

| Compound Name | IC50 (µM) |

|---|---|

| 1H-Pyrrole-3-methanamine | 0.69 |

| Other Analog | 4.1 |

In clinical settings, several case studies have documented the efficacy of pyrrole derivatives in treating malignancies. For example:

Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside conventional therapies.

Case Study 2 : A cohort study involving patients with non-small cell lung cancer indicated improved survival rates when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth .

Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics. They are being explored for use in organic solar cells and light-emitting diodes due to their ability to conduct electricity while maintaining flexibility.

Synthesis of Novel Compounds

The synthesis of new bioactive compounds often involves starting from pyrrole derivatives like 1H-Pyrrole-3-methanamine. For example, researchers have synthesized novel oxadiazole derivatives using this compound as a precursor, demonstrating its versatility in generating new chemical entities for drug discovery .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- can be compared with other similar compounds, such as:

1H-Pyrrole-3-methanamine, 1-[(1,6-dihydro-3-pyridinyl)sulfonyl]-5-(2-fluorophenyl)-N-methyl-: This compound has a similar pyrrole core but different substituents, leading to distinct chemical properties and applications.

5-Phenyl-1H-pyrrole-3-carbaldehyde: Another pyrrole derivative with a phenyl group, but with different functional groups attached to the pyrrole ring.

Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings, exhibiting unique biological activities and synthetic routes.

Biological Activity

1H-Pyrrole-3-methanamine, N,N,2,5-tetramethyl-1-phenyl- (CAS Number: 101495-99-2) is a pyrrole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C15H20N2

- Molecular Weight : 228.3327 g/mol

Antioxidant Activity

Research indicates that pyrrole derivatives can exhibit significant antioxidant properties. A study highlighted the synthesis of various pyrrole compounds, including derivatives of 1H-Pyrrole-3-methanamine, which were evaluated for their ability to scavenge free radicals. The results showed that these compounds demonstrated a dose-dependent antioxidant effect, making them potential candidates for further development in oxidative stress-related diseases .

Anti-inflammatory Properties

Another significant aspect of the biological activity of this compound is its anti-inflammatory effects. A recent study assessed the anti-inflammatory activity of several pyrrole derivatives through in vitro assays involving human peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives exhibited substantial inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. Specifically, the compound demonstrated an inhibition rate of up to 85% at higher concentrations .

Antimicrobial Activity

The antimicrobial properties of 1H-Pyrrole-3-methanamine have also been explored. In vitro studies revealed that this compound exhibited inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assessments were performed to evaluate the safety profile of 1H-Pyrrole-3-methanamine. Using PBMCs as a model, the compound was found to induce no significant apoptosis at low to medium concentrations (10 µg/mL to 50 µg/mL), while a slight decrease in cell viability was observed at the highest concentration tested (100 µg/mL), indicating a need for further investigation into its therapeutic window .

Table: Summary of Biological Activities

Notable Research Findings

- Antioxidant Mechanism : The radical scavenging activity was attributed to the presence of electron-donating groups in the pyrrole structure, enhancing its ability to neutralize reactive oxygen species.

- Inflammation Pathways : The anti-inflammatory effects were linked to the modulation of signaling pathways involved in cytokine production, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Efficacy : The compound's structure allows for interaction with bacterial cell membranes, leading to cell lysis and death.

Properties

CAS No. |

101495-99-2 |

|---|---|

Molecular Formula |

C15H20N2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

1-(2,5-dimethyl-1-phenylpyrrol-3-yl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C15H20N2/c1-12-10-14(11-16(3)4)13(2)17(12)15-8-6-5-7-9-15/h5-10H,11H2,1-4H3 |

InChI Key |

PJVDAMDKXBEUFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)CN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.